2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that features a pyrrole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide
- Naphthaldehyde derivatives
- Pyrrole-based hydrazides
Uniqueness
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide stands out due to its combination of a pyrrole ring and a naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-21-11-5-9-16(21)12-18(22)20-19-13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13H,12H2,1H3,(H,20,22)/b19-13- |
InChI Key |
NSGQVIVECWCUAU-UYRXBGFRSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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